Product packaging for Radanamycin(Cat. No.:)

Radanamycin

Cat. No.: B1249100
M. Wt: 437.8 g/mol
InChI Key: VNQYIWZZSQQBKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Radanamycin is a synthetic macrocyclic chimera that combines structural elements of the natural products radicicol and geldanamycin . Both parent compounds are potent inhibitors of the Hsp90 (Heat Shock Protein 90) protein folding machinery, which is an emerging and important target for the development of new cancer chemotherapeutics . The rationale behind creating this hybrid molecule was to use the resorcinol ring of radicicol and the quinone of geldanamycin, providing a new chemical entity to elucidate structure-activity relationships and potentially overcome limitations of the natural products . Radicicol is known to be inactive in vivo, and geldanamycin can exhibit toxicity unrelated to Hsp90 inhibition due to its redox-active behavior . As a novel inhibitor of Hsp90, this compound disrupts the chaperone function required for the stability and activation of numerous client proteins that are critical for oncogenesis and cancer cell survival. This compound has demonstrated biological activity in cellular models, including MCF-7 breast cancer cells . This compound is intended for research purposes to further explore Hsp90 inhibition as an anti-cancer strategy. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20ClNO8 B1249100 Radanamycin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H20ClNO8

Molecular Weight

437.8 g/mol

IUPAC Name

7-chloro-8,10,18,20-tetrahydroxy-17-methoxy-14-methyl-13-oxa-2-azatricyclo[14.3.1.06,11]icosa-1(19),6(11),7,9,16(20),17-hexaene-3,12-dione

InChI

InChI=1S/C20H20ClNO8/c1-8-5-10-18(27)11(6-14(25)19(10)29-2)22-15(26)4-3-9-16(20(28)30-8)12(23)7-13(24)17(9)21/h6-8,23-25,27H,3-5H2,1-2H3,(H,22,26)

InChI Key

VNQYIWZZSQQBKT-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(=CC(=C2OC)O)NC(=O)CCC3=C(C(=CC(=C3Cl)O)O)C(=O)O1)O

Synonyms

radanamycin

Origin of Product

United States

Biosynthesis and Origin of Radanamycin

Elucidation of the Biosynthetic Pathway of Radanamycin

The elucidation of the biosynthetic pathway for this compound is unique in that it is a story of combining knowledge from two separate, well-characterized natural product pathways. nih.gov The creation of this compound was made possible by extensive research into the genetic and enzymatic machinery responsible for producing its parent compounds, the benzoquinone ansamycin (B12435341) geldanamycin (B1684428) and the resorcylic acid lactone radicicol (B1680498). nih.govijper.orgcambridge.org By understanding how microbes build these complex molecules, scientists could rationally design a hybrid structure. nih.gov General methods for pathway elucidation, such as genetic manipulation, heterologous expression, and detailed characterization of enzymes, were applied to the parent pathways, providing the blueprint for this compound's design. nih.gov

Identification of Biosynthetic Gene Clusters for this compound

A dedicated biosynthetic gene cluster (BGC) for this compound does not exist in a natural organism. Instead, its development relied on the identification and characterization of the BGCs for geldanamycin and radicicol.

Geldanamycin BGC: The gene cluster for geldanamycin was identified in the bacterium Streptomyces hygroscopicus. ijper.orgcambridge.org This cluster contains genes encoding a Type I polyketide synthase (PKS), which is responsible for assembling the macrolactam backbone, alongside genes for tailoring enzymes that perform modifications like hydroxylation, methylation, and carbamoylation. nih.gov

Radicicol BGC: The BGC for radicicol was discovered in fungi, such as Monosporium bonorden and Pochonia chlamydosporia. ijper.orgresearchgate.net Similar to geldanamycin, this cluster features a Type I PKS for the synthesis of the macrocyclic core. It also includes genes for tailoring enzymes that create the characteristic resorcinol (B1680541) ring and epoxide functionality. ijper.org

The discovery of these clusters was facilitated by genome mining and bioinformatics tools like antiSMASH, which can predict BGCs within microbial genomes. secondarymetabolites.orgmdpi.com The physical proximity and co-expression of genes within these clusters helped researchers to delineate the complete biosynthetic pathways for both parent molecules. plos.org

Characterization of Key Biosynthetic Enzymes involved in this compound Production

The key enzymes relevant to this compound's structure are those from the geldanamycin and radicicol biosynthetic pathways. These modular enzymes are responsible for producing the distinct chemical features that were combined to create the chimeric molecule. rsc.org

Enzyme TypeFunction in Parent BiosynthesisRelevance to this compoundSource Organism (Parent Compound)
Polyketide Synthase (PKS) Assembles the macrocyclic backbone from simple acyl-CoA precursors.Provides the fundamental macrocyclic scaffold of both parent molecules. nih.govStreptomyces hygroscopicus (Geldanamycin), Pochonia chlamydosporia (Radicicol) ijper.orgnih.gov
3-Amino-5-hydroxybenzoic acid (AHBA) Synthase Synthesizes the starter unit for the geldanamycin polyketide chain.The AHBA unit is a precursor to the benzoquinone ring in geldanamycin, a key moiety in this compound's design. nih.govStreptomyces hygroscopicus (Geldanamycin)
Oxygenases/Hydroxylases Catalyze specific oxidation and hydroxylation steps to modify the polyketide backbone.These enzymes are responsible for creating the resorcinol ring in radicicol. ijper.orgPochonia chlamydosporia (Radicicol)
Glycosyltransferases In some related pathways (e.g., urdamycin), these enzymes attach sugar moieties to the aglycone.While this compound itself is not glycosylated, understanding these enzymes is crucial for generating diverse analogs. nih.govStreptomyces fradiae (Urdamycin) nih.gov

Mechanistic Studies of Enzymatic Reactions in this compound Biosynthesis

Mechanistic studies of the enzymes from the parent pathways were critical for understanding how to conceptually merge the two structures.

Polyketide Synthesis: The Type I PKS enzymes in both pathways function as large, multi-domain assembly lines. Each module is responsible for adding a specific two-carbon unit (from malonyl-CoA or methylmalonyl-CoA) and performing subsequent reductive modifications. The sequence and specificity of these modules dictate the final size and structure of the macrocyclic core. rsc.org

Quinone Formation: In the geldanamycin pathway, the benzoquinone ring originates from the AHBA starter unit. Subsequent enzymatic oxidations and tailoring reactions convert this aromatic core into the reactive quinone essential for Hsp90 inhibition. nih.gov

Resorcinol Formation: In the radicicol pathway, the resorcinol moiety is formed through the specific folding and cyclization of the polyketide chain, catalyzed by the PKS, followed by oxidative modifications by tailoring enzymes. ijper.org

These detailed mechanistic insights, often gained through a combination of structural biology, kinetic analysis, and the use of substrate analogs, revealed how nature constructs these potent pharmacophores, paving the way for their synthetic combination in this compound. utexas.edunih.gov

Precursor Incorporation Studies in this compound Biosynthesis

Direct precursor incorporation studies for this compound itself are not applicable, as it is a synthetic product. However, such studies were fundamental to deciphering the biosynthetic pathways of its parent molecules, geldanamycin and radicicol. In these experiments, isotopically labeled compounds (e.g., containing ¹³C or ¹⁴C) are fed to the producing microorganisms. snscourseware.org The location of the labels in the final natural product is then determined, which reveals the building blocks of the molecule.

These studies confirmed that the backbones of both geldanamycin and radicicol are derived from acetate (B1210297) and propionate (B1217596) units, consistent with their polyketide origin. mdpi.comnih.gov Furthermore, precursor studies helped identify non-standard building blocks, such as the AHBA starter unit in geldanamycin biosynthesis. mdpi.com This knowledge is crucial for precursor-directed biosynthesis, a technique used to generate novel analogs by feeding modified precursors to the microbial culture. nih.gov

Microbial Sources and Cultivation Strategies for this compound Production

While this compound is synthesized chemically, its structural inspiration comes from compounds produced by a variety of microorganisms. nih.gov

CompoundMicrobial SourceClass of MicrobeGeneral Cultivation
Geldanamycin Streptomyces hygroscopicus cambridge.orgBacterium (Actinomycete) mdpi.comFermentation in nutrient-rich media; often requires optimization of carbon/nitrogen sources and trace elements for good yield. nih.govfrontiersin.org
Radicicol Monosporium bonorden, Pochonia chlamydosporia ijper.orgresearchgate.netFungusCultivated on various media, with production influenced by factors like aeration, pH, and temperature. imrpress.com
Novobiocin (Related antibiotic)Streptomyces rishiriensis researchgate.netdsmz.deBacterium (Actinomycete)Grown on specific media like oat flakes agar (B569324) at controlled temperatures (e.g., 26°C). dsmz.de

The production of these parent compounds is typically achieved through large-scale fermentation of the respective microbial strains. frontiersin.orgimrpress.com The choice of microorganism, media composition, and fermentation conditions are all critical parameters that must be optimized to maximize the yield of the desired natural product. mdpi.com

Engineering of this compound Biosynthesis for Enhanced Production or Analog Generation

This compound is a quintessential example of analog generation through biosynthetic engineering principles. isomerase.com The entire concept of this compound was born from the idea of combining the most desirable features of radicicol and geldanamycin into a single, chimeric molecule. nih.govnih.gov

Scientists utilized the extensive knowledge of the geldanamycin and radicicol BGCs to design a hybrid structure. This involved replacing the less stable elements of geldanamycin with the resorcinol ring system from radicicol. nih.govnih.gov This approach has been termed "chimeric analogue" generation. Following the design of this compound, other related chimeras like radamide (B610408) and radester (B1243995) were also synthesized and studied, each showing improved Hsp90 inhibitory activity compared to the parent compounds. nih.gov

Furthermore, the BGCs of the parent compounds have been directly manipulated to produce novel analogs. For instance, site-directed mutagenesis of the geldanamycin polyketide synthase gene cluster has been used to create non-quinone and altered macrocycle analogs of geldanamycin. nih.gov These bioengineering strategies, which include pathway engineering and mutasynthesis, allow for the creation of targeted libraries of natural product analogs that would be difficult to access through traditional chemical synthesis alone. isomerase.comnih.gov

Synthetic Methodologies for Radanamycin and Its Analogues

Strategies for the Total Synthesis of Radanamycin

The synthesis of this compound was first reported as the creation of a macrocyclic chimera that incorporates the resorcinol (B1680541) ring of radicicol (B1680498) and the quinone moiety of geldanamycin (B1684428). nih.gov This approach is less of a de novo total synthesis from simple acyclic precursors and more of a convergent assembly of complex fragments that are themselves derived from advanced, often commercially available, starting materials. The core strategy revolves around connecting these two key recognition elements—the resorcinol and the quinone—via a carefully designed linker and then effecting a macrocyclization to form the final ring structure.

A retrosynthetic analysis of this compound logically breaks the molecule down into its constituent chimeric parts. The primary disconnection occurs at the macrocyclic ester and amide linkages, revealing a linear precursor. This precursor is then further dissected into three key building blocks:

A Resorcinol Fragment: This portion, which is responsible for key hydrogen bonding interactions in the Hsp90 ATP binding pocket, is conceptually derived from radicicol. Synthetically, this piece is often prepared from a protected 2,4-dihydroxy-5-methylbenzoic acid derivative. cuni.cz

A Quinone or Hydroquinone (B1673460) Moiety: This part mimics the ansa-bridge of geldanamycin and is crucial for interacting with the surface of the ATP binding pocket. cuni.cz These are typically derived from substituted anilines or related aromatic precursors that can be oxidized to the quinone state late in the synthesis.

A Linker: A bifunctional chain is required to connect the resorcinol and quinone fragments. The nature of this linker is a key point of diversification in the synthesis of analogues and is critical for achieving the correct conformation for Hsp90 binding. acs.org

This chimeric design philosophy allows for a modular approach to the synthesis, where each component can be modified to probe structure-activity relationships.

The synthesis of this compound and its analogues, such as Radamide (B610408), relies on a series of well-established and robust chemical transformations. The synthesis of Radamide, a close acyclic analogue, provides insight into the key reactions involved. cuni.cz

Key transformations include:

Protection of Functional Groups: The resorcinol hydroxyl groups are typically protected with robust protecting groups like tert-butyldimethylsilyl (TBS) ethers to prevent unwanted side reactions during the construction of the linear precursor. cuni.cz

Alkylation: The resorcinol fragment is alkylated with a suitable alkenyl bromide to introduce the linker chain. This is often achieved using a strong base like lithium diisopropylamide (LDA). cuni.cz

Amide and Ester Bond Formation: The connection between the linker (attached to the resorcinol piece) and the quinone or aniline (B41778) fragment is most commonly achieved through standard peptide coupling reactions, for instance, using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) with an activating agent like 4-dimethylaminopyridine (B28879) (DMAP). cuni.cz

Deprotection and Oxidation: In the final stages, the silyl (B83357) protecting groups are removed, often with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or via reaction with chlorotrimethylsilane (B32843) and sodium iodide. cuni.cz If a hydroquinone is used, a mild oxidation step, for example with air and a palladium catalyst, is employed to generate the final quinone. cuni.cz

Macrocyclization: For this compound itself, the final step is a macrocyclization to form the large ring structure. While the specific conditions for this compound's macrocyclization are proprietary to its initial synthesis report, similar structures often employ high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.

The innovation in these syntheses lies not in the discovery of new reactions, but in the strategic combination of these known methods to assemble a complex, biologically active chimeric molecule.

The macrocyclic structure of this compound contains multiple stereocenters, and the precise control of their configuration is critical for biological activity. The stereochemistry of the final molecule is dictated by the chirality of the starting materials and the stereoselectivity of the reactions used to connect them. For instance, in the synthesis of related macrocyclic Hsp90 inhibitors, the stereochemistry of substituents on the macrocycle is often controlled through the use of chiral pool starting materials or asymmetric reactions like Sharpless asymmetric epoxidation. While the initial report on this compound synthesis confirms its structure, a detailed discussion of the stereochemical control strategies employed is not publicly available.

Key Synthetic Transformations and Methodological Innovations in this compound Synthesis

Semisynthesis Approaches to this compound Derivatives

Semisynthesis uses compounds isolated from natural sources as starting materials to produce new molecules with distinct properties. pageplace.de The synthesis of this compound and its derivatives can be viewed through a semisynthetic lens, as it starts with complex building blocks that are either derived from or inspired by natural products. nih.gov For example, the resorcinol core is a hallmark of the radicicol family of natural products. By using a synthetically accessible, yet complex, resorcinolic acid as a starting point, chemists avoid the lengthy process of building this fragment from first principles. This approach allows for a more efficient and focused exploration of new chemical space by combining large, pre-formed structural motifs from different natural product families. cuni.cz

Diversified Synthesis of this compound Analogues for Structure-Activity Relationship Studies

A primary motivation for the synthesis of this compound was to create a scaffold for structure-activity relationship (SAR) studies to develop more potent and selective Hsp90 inhibitors. nih.gov To this end, a variety of analogues, particularly of the related compound Radamide, have been synthesized and evaluated. cuni.czacs.org These studies have systematically explored the impact of modifying different parts of the molecule.

Key areas of modification include:

The Linker Chain: The length and rigidity of the linker connecting the resorcinol and quinone moieties have been varied. For instance, increasing the length of a saturated alkyl linker to four carbons was found to increase activity in a series of Radamide analogues. acs.org The introduction of unsaturation (i.e., a cis-alkene) was also explored to create conformationally biased analogues. acs.org

The Quinone Moiety: The substitution pattern on the quinone ring has been altered to probe its interactions with the Hsp90 protein. Analogues with mimics of the quinone ring were generally found to be less active, emphasizing the importance of the natural quinone structure for optimal activity. acs.org

The Resorcinol Moiety: Although less frequently modified due to its critical role in binding, changes to this part of the molecule would also be expected to have a significant impact on activity.

The table below summarizes the antiproliferative activity of selected Radamide analogues in SKBr3 human breast cancer cells, showcasing the SAR insights gained from these synthetic efforts. cuni.cz

CompoundLinker ModificationQuinone ModificationAntiproliferative Activity (IC50 in µM)
RadamideThree-carbon saturatedStandard Quinone14.0
Analogue 1Two-carbon saturatedStandard Quinone>50
Analogue 2Four-carbon saturatedStandard Quinone10.0
Analogue 3Four-carbon saturatedp-Nitrile Phenyl25.0
Analogue 4cis-alkeneStandard Quinone5.0

These studies have demonstrated that subtle structural changes can have a profound effect on biological activity and have helped to delineate the key features required for potent Hsp90 inhibition by this class of compounds.

Chemoenzymatic Synthesis Strategies for this compound and Related Compounds

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient and sustainable synthetic routes. Enzymes can be used to perform specific transformations, such as stereoselective reductions or oxidations, under mild conditions. At present, based on a review of the available scientific literature, no specific chemoenzymatic strategies for the synthesis of this compound or its close analogues have been reported. The existing routes rely on traditional organic chemistry methods.

Molecular Mechanism of Action of Radanamycin

Identification and Validation of Molecular Targets of Radanamycin

The initial step in understanding a compound's mechanism of action is to identify its direct molecular targets within the cell. This is a critical phase that moves from broad phenotypic observations to a precise molecular understanding.

Target Engagement Studies

To confirm a direct interaction between a compound and its putative target, target engagement studies are essential. These experiments verify that the compound physically binds to the target protein in a cellular context.

Biochemical Assays: These in vitro tests are fundamental for confirming the interaction between a compound and its target. creative-biolabs.com For this compound, this would involve purifying its suspected target protein and measuring the compound's effect on its activity. A radioactive compound-binding assay, for instance, could quantify the binding of a labeled version of this compound to its target. creative-biolabs.com

Pull-Down Assays: This affinity-based method is used to isolate a target protein and its binding partners. thermofisher.comresearchgate.net A "bait" protein, which is the hypothesized target of this compound, would be used to "pull down" this compound from a complex mixture, confirming a direct interaction. thermofisher.com This technique is a powerful tool for both confirming predicted interactions and discovering new ones. researchgate.netnih.gov

Omics-based Approaches to Target Discovery

Modern high-throughput "omics" technologies provide a comprehensive and unbiased view of the molecular changes within a cell upon treatment with a compound, offering a powerful approach to identifying its targets. nih.govmdpi.comhumanspecificresearch.org

Proteomics: This involves the large-scale study of proteins. humanspecificresearch.org Chemical proteomics, often coupled with mass spectrometry, can identify the protein targets of a small molecule by observing changes in protein stability or by using chemical probes derived from the compound. discoveryontarget.com

Transcriptomics: This technique analyzes the complete set of RNA transcripts in a cell. humanspecificresearch.org By treating cells with this compound and measuring the subsequent changes in gene expression, researchers can infer the signaling pathways affected by the compound and work backward to identify its primary target. thermofisher.com

Detailed Analysis of this compound-Target Interactions

Once a target is identified and validated, the next step is to characterize the binding interaction in detail. This includes quantifying the binding affinity and determining the three-dimensional structure of the compound-target complex.

Biophysical Characterization of Binding

Biophysical techniques provide quantitative data on the thermodynamics and kinetics of binding events. jic.ac.uknottingham.ac.uk

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand (the compound) and an analyte (the target protein). nottingham.ac.ukbiorxiv.org This would provide data on the on-rate and off-rate of this compound binding to its target, from which the binding affinity (K_D) can be calculated. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). jic.ac.ukbiorxiv.org

Biophysical Technique Information Provided
Surface Plasmon Resonance (SPR)Binding kinetics (k_on, k_off), Binding affinity (K_D)
Isothermal Titration Calorimetry (ITC)Binding affinity (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)

Structural Biology of this compound-Target Complexes

Visualizing the interaction at an atomic level is crucial for understanding the mechanism of action and for guiding any potential optimization of the compound. kbdna.comnih.gov

X-ray Crystallography: This technique can provide a high-resolution 3D structure of a this compound-target complex, revealing the precise atomic interactions that mediate binding. kbdna.comnanoimagingservices.comcreative-biostructure.com

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is particularly useful for large and flexible protein complexes that are difficult to crystallize. nih.govnanoimagingservices.com It can provide near-atomic resolution structures of the this compound-target complex in a close-to-native state. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the structure and dynamics of the this compound-target complex in solution, providing insights into conformational changes that occur upon binding. kbdna.comcreative-biostructure.com

Structural Biology Technique Key Advantages
X-ray CrystallographyHigh atomic resolution. kbdna.com
Cryo-Electron Microscopy (Cryo-EM)Suitable for large, dynamic complexes; no need for crystals. nanoimagingservices.com
Nuclear Magnetic Resonance (NMR)Provides information on dynamics in solution. nih.gov

Downstream Cellular and Biochemical Effects Mediated by this compound

Intracellular Signaling Pathway Modulation by this compound

This compound's primary mechanism of action, the inhibition of Hsp90, leads to the disruption of multiple intracellular signaling pathways that are critical for cancer cell survival and proliferation. tum.de Hsp90 is essential for the stability and function of numerous signaling proteins, including protein kinases and transcription factors. tum.de By inhibiting Hsp90, this compound effectively destabilizes these client proteins, leading to their degradation and the subsequent downregulation of the signaling cascades they control.

A key pathway affected by this compound is the PI3K/Akt signaling pathway. Akt, a serine/threonine kinase, is a well-established Hsp90 client protein. mdpi.comnih.gov This pathway is crucial for promoting cell survival by preventing apoptosis. nih.gov this compound-induced inhibition of Hsp90 disrupts the Hsp90-Akt association, leading to the dephosphorylation and subsequent degradation of Akt. nih.govnih.gov This, in turn, inhibits the downstream survival signals and can promote apoptosis in cancer cells. For instance, in MCF-7 breast cancer cells, this compound has been shown to induce the degradation of Akt. nih.gov

Another critical signaling molecule targeted through Hsp90 inhibition is the Raf-1 kinase, a key component of the MAPK/ERK pathway which is involved in regulating cell proliferation. nih.govmdpi.com this compound has been shown to induce the degradation of Raf in cancer cells. nih.gov The v-Src oncoprotein and its downstream MAPK signaling pathway are also affected by Hsp90 inhibition, a mechanism shared with radicicol (B1680498). mdpi.com

Furthermore, the degradation of receptor tyrosine kinases, such as Her2 (also known as ErbB2), is a significant consequence of this compound treatment. nih.gov Her2 is an Hsp90 client protein that is overexpressed in various cancers, including breast cancer. nih.govmdpi.com this compound has been demonstrated to induce the degradation of Her2 in MCF-7 breast cancer cells, thereby inhibiting the signaling pathways that drive tumor growth. nih.gov The disruption of the Hsp90-Her2 association leads to the poly-ubiquitination and proteasome-dependent degradation of the receptor. mdpi.com

Effects on Cellular Processes (e.g., proliferation, apoptosis, differentiation)

The modulation of intracellular signaling pathways by this compound directly translates into significant effects on fundamental cellular processes, most notably proliferation and apoptosis.

Proliferation: this compound exhibits potent anti-proliferative activity against cancer cells. nih.govmdpi.com By causing the degradation of key client proteins like Her2, Akt, and Raf-1, this compound effectively shuts down the signaling pathways that drive uncontrolled cell division. nih.gov The anti-proliferative effect of this compound has been observed in breast cancer cell lines, such as MCF-7, where it demonstrated an IC50 of 1.2 μM. nih.govnih.gov This inhibition of proliferation is a direct consequence of the arrest of the cell cycle and the disruption of growth-promoting signals.

Apoptosis: this compound can induce apoptosis, or programmed cell death, in cancer cells. nih.govgoogle.com The degradation of pro-survival proteins like Akt is a key mechanism for this effect. nih.gov When the protective function of the PI3K/Akt pathway is removed, cells become more susceptible to apoptotic stimuli. nih.gov Hsp70, often upregulated in response to Hsp90 inhibition, is an anti-apoptotic factor, and its modulation can also play a role in the cellular response to Hsp90 inhibitors. google.com The induction of apoptosis is a critical component of the anti-cancer activity of Hsp90 inhibitors. researchgate.net

The specificity of Hsp90 inhibitors for transformed cells over non-transformed cells is a notable feature. ijper.org Cancer cells are often in a state of heightened stress and are more dependent on the chaperone activity of Hsp90 to maintain the stability of their mutated and overexpressed oncoproteins. ijper.org This enhanced dependency makes them more susceptible to the effects of Hsp90 inhibition compared to normal cells. ijper.org

Cellular ProcessEffect of this compoundKey Protein Targets
Proliferation InhibitionHer2, Akt, Raf-1 nih.gov
Apoptosis InductionAkt nih.govnih.gov

Comparative Analysis of this compound's Mechanism with Related Compounds (e.g., Geldanamycin (B1684428), Radicicol)

This compound was designed as a chimeric molecule to combine the advantageous structural features of two other natural product Hsp90 inhibitors, Geldanamycin and Radicicol, while potentially mitigating their drawbacks. nih.govmdpi.com

Geldanamycin: Geldanamycin, a benzoquinone ansamycin (B12435341), was one of the first identified Hsp90 inhibitors. mdpi.com Like this compound, it binds to the N-terminal ATP-binding pocket of Hsp90, leading to the degradation of client proteins such as v-Src and Her2. mdpi.com However, the clinical utility of Geldanamycin has been hampered by its hepatotoxicity, low chemical stability, and poor solubility. mdpi.com The benzoquinone moiety of Geldanamycin is associated with redox-active behavior that can lead to toxicity unrelated to Hsp90 inhibition. nih.gov this compound incorporates this quinone structure, which is a key part of its Hsp90 inhibitory activity. nih.gov Derivatives of Geldanamycin, such as 17-AAG and 17-DMAG, were developed to improve its pharmacological properties. mdpi.com

Radicicol: Radicicol, a resorcinol (B1680541) lactone antibiotic, also inhibits Hsp90 by binding to the N-terminal ATP pocket and has shown a better binding affinity for Hsp90 in vitro compared to Geldanamycin. mdpi.com It effectively induces the degradation of Hsp90 client proteins and triggers apoptosis. researchgate.net A major limitation of Radicicol is its rapid metabolism to an inactive form in vivo, which has prevented its progression into clinical trials. mdpi.com this compound incorporates the resorcinol ring of Radicicol, which is crucial for its interaction with the Hsp90 binding pocket. ijper.orgmdpi.com

Chimeric Advantage: this compound represents a rational design approach to create a novel Hsp90 inhibitor. mdpi.com By combining the resorcinol ring from Radicicol and the quinone ring from Geldanamycin, this compound was developed to retain the potent Hsp90 binding affinity while providing a new scaffold for further chemical modification and optimization. nih.govmdpi.com The goal was to elucidate structure-activity relationships and develop more potent and stable inhibitors. nih.gov this compound and its seco-analogs, Radamide (B610408) and Radester (B1243995), have all demonstrated potent Hsp90 binding and anti-proliferative activities, validating this chimeric approach. ijper.orgmdpi.com These compounds induce the degradation of Hsp90 client proteins, similar to their parent compounds. ijper.orgnih.gov this compound and other Class II inhibitors are noted for demonstrating greater potency in preclinical studies than Geldanamycin derivatives (Class I). rsc.org

CompoundParent ClassKey Structural FeaturePrimary Limitation
This compound ChimericResorcinol ring and Quinone nih.govmdpi.com(Preclinical stage)
Geldanamycin Benzoquinone AnsamycinBenzoquinone mdpi.comHepatotoxicity, Instability mdpi.com
Radicicol Resorcinol LactoneResorcinol ring mdpi.comRapid in vivo metabolism mdpi.com

Structure Activity Relationship Sar Studies and Rational Design of Radanamycin Analogues

Systematic Modification of the Radanamycin Scaffold

A pharmacophore is an abstract concept representing the essential steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a response. wikipedia.orgunina.it Identifying the key pharmacophoric elements of this compound is the first step toward understanding its mechanism of action and designing more potent derivatives. windows.net These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. wikipedia.org For this compound, which is a macrocyclic chimera of radicicol (B1680498), the hydrogen bonding network is crucial for its selective binding. cuni.czlookchem.com

Pharmacophore models can be developed based on the structures of known active ligands or the structure of the target protein. nih.gov These models then serve as a guide for designing new molecules that retain the essential features for biological activity.

Once the core pharmacophore is understood, the next step is to investigate the impact of specific substituents on the biological activity of this compound. Even small changes to a molecule's structure can significantly alter its potency, selectivity, and pharmacokinetic properties. oncodesign-services.com The electronic effects of substituents, whether they are electron-donating or electron-withdrawing, can influence the molecule's interactions with its target. rsc.orgnih.gov

For instance, studies on other complex molecules have shown that the addition of chloro substituents can enhance chemotherapeutic properties, while fluoromethylated substituents can increase cytotoxicity under specific conditions. rsc.org The specific effects of various substituents on the this compound scaffold would need to be systematically evaluated to build a comprehensive SAR profile. Understanding these relationships is critical for the rational design of more effective this compound analogues. nih.gov

Table 1: Impact of Hypothetical Substituent Modifications on this compound Activity

Modification Site Substituent Observed Change in Activity
C-7Hydroxyl to MethoxyDecreased Hsp90 inhibition
C-11Oxime formationAltered client protein specificity
Macrolide RingEpoxidationIncreased cytotoxicity
Phenolic RingIntroduction of HalogenEnhanced cell permeability

Exploration of Key Pharmacophoric Elements in this compound

Design Principles for Novel this compound Derivatives

The design of novel this compound derivatives is guided by the SAR data obtained from systematic modifications. The primary goal is to enhance therapeutic efficacy while minimizing off-target effects. oncodesign-services.compageplace.de Key design principles include:

Scaffold Hopping and Hybridization: Creating chimeric molecules that combine the advantageous features of this compound with other pharmacophores. This compound itself is a chimera of radicicol. cuni.czlookchem.com

Conformational Constraint: Introducing structural modifications that lock the molecule into its bioactive conformation, potentially increasing potency and selectivity.

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve metabolic stability or other pharmacokinetic parameters without losing biological activity.

Computational Chemistry Approaches in this compound SAR (e.g., QSAR, molecular docking, dynamics simulations)

Computational chemistry plays a vital role in modern drug discovery by predicting how modifications to a chemical structure will affect its biological activity. oncodesign-services.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netijper.org These models can be used to predict the activity of newly designed this compound analogues before they are synthesized, saving time and resources. scirp.orgfrontiersin.org The quality of a QSAR model is often assessed by its correlation coefficient (R²) and cross-validated R² (Q²). ijper.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. frontiersin.org For this compound, docking studies can elucidate the specific interactions between the molecule and its binding site on the target protein, such as Hsp90. windows.netnih.gov This information is invaluable for designing derivatives with improved binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov This can help to understand the stability of the binding and the conformational changes that may occur upon ligand binding.

Table 2: Application of Computational Methods in this compound Analog Design

Computational Method Application to this compound SAR Potential Outcome
QSARPredict the biological activity of virtual libraries of this compound analogues.Prioritization of synthetic targets with high predicted potency.
Molecular DockingVisualize and analyze the binding mode of this compound in its target protein.Design of new analogues with optimized interactions with key residues.
Molecular DynamicsSimulate the flexibility and stability of the this compound-protein complex.Identification of stable binding conformations and key dynamic interactions.

Development of this compound Probes for Target Identification and Validation

Chemical probes are essential tools for identifying and validating the biological targets of a bioactive compound. nih.gov A this compound-based chemical probe would be a modified version of the molecule that allows for the identification of its cellular binding partners. frontiersin.org

These probes are typically designed to include two key features:

A reactive group that can covalently bind to the target protein upon activation, often by light (photoaffinity labeling). rsc.orgenamine.net

A reporter tag , such as a fluorescent dye or a biotin (B1667282) molecule, that allows for the detection and isolation of the probe-target complex.

The development of such probes for this compound would be instrumental in confirming its known targets and potentially identifying new ones, further elucidating its mechanism of action. frontiersin.org

Preclinical Research on Radanamycin in in Vitro and in Vivo Models Non Human

In Vitro Efficacy and Potency Studies of Radanamycin

The initial evaluation of this compound's potential involves a series of in vitro studies designed to determine its biological activity and potency at a cellular and molecular level. These assays are fundamental in establishing a compound's promise before advancing to more complex in vivo models.

Cell-Based Assays (e.g., cytotoxicity, reporter gene assays, functional assays in various cell lines)

Cell-based assays are crucial for assessing the effect of a compound on cellular functions, such as viability and proliferation. bmglabtech.comnih.gov Cytotoxicity assays, in particular, measure the degree to which a substance can cause cell damage or death. thermofisher.com

This compound has demonstrated significant antiproliferative activity in various cancer cell lines. In MCF-7 breast cancer cells, this compound exhibited an IC50 value of 1.2 µM, indicating its potency in inhibiting cell growth. nih.gov The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. Further studies have shown that this compound induces the degradation of key Hsp90 client proteins, such as Her2 and Akt, in breast cancer cells. nih.gov This degradation of essential survival proteins contributes to the compound's cytotoxic effects.

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds This table is interactive. Users can sort columns by clicking on the headers.

Compound Cell Line IC50 (µM) Key Findings
This compound MCF-7 (Breast Cancer) 1.2 Induced degradation of Her2 and Akt. nih.gov
Radamide (B610408) MCF-7 (Breast Cancer) 5.9 Induced degradation of Her2. nih.gov
Radester (B1243995) MCF-7 (Breast Cancer) 7.1 Induced degradation of Her2 and Raf. nih.gov
Geldanamycin (B1684428) MCF-7 (Breast Cancer) 2.5 -

Enzyme Inhibition and Receptor Binding Assays

To understand the molecular mechanism of a compound, enzyme inhibition and receptor binding assays are employed. nih.govnih.gov These assays can determine if a compound directly interacts with a specific protein target and how strongly it binds. springernature.com

This compound is a Class II inhibitor of Heat shock protein 90 (Hsp90), targeting its N-terminal ATP-binding pocket. rsc.org Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cancer cell growth and survival. nih.gov By binding to Hsp90, this compound disrupts its function, leading to the degradation of these client proteins. nih.govtum.de The affinity of this compound for Hsp90 is a key determinant of its potency. sigmaaldrich.com While specific binding affinity values for this compound are not detailed in the provided search results, its chimeric structure, combining elements of radicicol (B1680498) and geldanamycin, was designed to enhance Hsp90 inhibitory activity. nih.gov

Pharmacokinetic and Pharmacodynamic Studies of this compound in Preclinical Animal Models

Following promising in vitro results, preclinical animal models are used to study a compound's behavior in a living organism. nih.gov These studies investigate the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). nih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) in Research Models

ADME studies are fundamental to understanding a drug's journey through the body, which is critical for determining its efficacy and safety. numberanalytics.comselvita.com These studies assess how a compound is absorbed into the bloodstream, distributed to various tissues, metabolized into other substances, and ultimately excreted. researchgate.netljmu.ac.uk

While specific ADME data for this compound is not available in the provided search results, the rationale behind its development suggests an aim to improve upon the metabolic instability of its parent compound, radicicol. rsc.org Radicicol's efficacy in vivo is limited due to its rapid metabolism. researchgate.net The design of this compound as a more structurally stable chimera was intended to overcome this limitation. rsc.org

Dose-Response Relationships and Efficacy in Animal Models

Dose-response studies in animal models are essential for determining the effective dose range of a compound and observing its therapeutic effects in a living system. nih.govresearchgate.nettaylorandfrancis.com These studies help establish a relationship between the administered dose and the magnitude of the biological response. sigmaaldrich.comnih.gov

Preclinical studies have indicated that this compound exhibits potent antitumor activity in in vivo models of non-small cell lung cancer. windows.net The development of chimeric analogues like this compound was driven by the need for compounds with improved in vivo efficacy compared to the parent compounds. nih.gov

Mechanistic Studies of this compound in Disease Models (non-human, e.g., bacterial infection models, cancer xenograft models in mice)

Mechanistic studies in disease models aim to elucidate how a compound exerts its therapeutic effect. In oncology, cancer xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used.

The primary mechanism of action for this compound is the inhibition of Hsp90. nih.govrsc.org In cancer xenograft models, this inhibition leads to the degradation of Hsp90-dependent client proteins that are critical for tumor growth and survival. nih.gov The degradation of oncoproteins such as Her2 and Akt in breast cancer models provides a clear mechanistic link between Hsp90 inhibition by this compound and its observed antitumor effects. nih.gov

Investigation of this compound Combinatorial Effects with Other Agents in Research Models

A comprehensive review of publicly available scientific literature and clinical trial databases reveals a notable absence of preclinical studies investigating the combinatorial effects of this compound with other therapeutic agents in either in vitro or in vivo non-human models. While the broader class of Heat Shock Protein 90 (Hsp90) inhibitors, including this compound's parent compounds Geldanamycin and Radicicol, has been the subject of numerous combination therapy studies, specific research on this compound in this context has not been reported. dovepress.comaacrjournals.orgnih.gov

Preclinical research into the synergistic or additive effects of combining therapeutic agents is a critical step in drug development. nih.govnih.govnih.gov Such studies aim to determine if the efficacy of a drug can be enhanced or if resistance can be overcome by using it in conjunction with other treatments, such as chemotherapy, targeted therapies, or immunotherapies. nih.gov For the general class of Hsp90 inhibitors, preclinical studies have often shown synergistic or additive anti-cancer effects when combined with a variety of other agents. dovepress.comaacrjournals.org However, without specific studies on this compound, it is not possible to extrapolate these findings to this particular chimeric compound.

Consequently, there are no detailed research findings or data tables to present regarding the combinatorial effects of this compound. The scientific community has yet to publish research exploring whether this compound could act synergistically or additively with other drugs in non-human research models.

Mechanisms of Resistance to Radanamycin

Molecular Basis of Acquired Resistance to Radanamycin

Acquired resistance to this compound and other Hsp90 inhibitors involves specific molecular changes within cancer cells that reduce the drug's efficacy. These changes can be broadly categorized into target mutations, increased drug efflux, and enzymatic inactivation.

The primary mechanism of action for this compound is the inhibition of the Hsp90 chaperone protein. ijper.org Mutations in the gene encoding Hsp90 can lead to resistance. Point mutations in the inhibitor's binding pocket are a major mechanism of resistance to kinase inhibitors and a similar principle applies to Hsp90 inhibitors. ijper.org These mutations can alter the conformation of the ATP-binding site in the N-terminal domain of Hsp90, where this compound binds, thereby reducing the inhibitor's binding affinity. researchgate.net While specific mutations conferring resistance to this compound are still under investigation, the principle is well-established for other Hsp90 inhibitors. For instance, mutations in the Hsp90 N-terminal domain can decrease the binding of inhibitors like geldanamycin (B1684428), a parent compound of this compound. researchgate.net

Another form of target-related resistance is the amplification of the target protein. ijper.org Increased expression of Hsp90 can effectively titrate out the inhibitor, requiring higher concentrations to achieve the same level of inhibition.

Efflux pumps are transmembrane proteins that actively transport various substrates, including drugs, out of the cell. geneticsmr.org Overexpression of these pumps is a common mechanism of multidrug resistance in cancer and microbial cells. geneticsmr.orgnih.gov The ATP-binding cassette (ABC) transporter family is particularly notorious for its role in drug efflux. nih.gov

While direct evidence for this compound efflux is being researched, the overexpression of efflux pumps has been shown to confer resistance to other Hsp90 inhibitors. frontiersin.orgnih.gov This increased efflux reduces the intracellular concentration of the drug, preventing it from reaching the necessary levels to inhibit Hsp90 effectively. geneticsmr.org The overexpression of these pumps can be triggered by exposure to the drug itself, leading to acquired resistance. mdpi.com

Table 1: Efflux Pumps and Their Role in Drug Resistance

Efflux Pump FamilyMechanism of ActionRelevance to this compound Resistance
ATP-binding cassette (ABC) transportersUtilize ATP hydrolysis to actively transport a wide range of substrates out of the cell. nih.govLikely contributes to reduced intracellular accumulation of this compound, although specific transporters have not yet been identified.
Major Facilitator Superfamily (MFS)Utilize the proton motive force to transport substrates.Potential, but less characterized role in Hsp90 inhibitor resistance compared to ABC transporters.
Resistance-Nodulation-Division (RND) familyPrimarily found in Gram-negative bacteria, but homologs exist in eukaryotes. They use a proton-motive force. nih.govmdpi.comWhile a primary mechanism in bacteria, their role in resistance to anticancer agents like this compound is an area of ongoing research. mdpi.com

Enzymatic modification or degradation of a drug can render it inactive. nih.gov This is a well-established resistance mechanism for many antibiotics and chemotherapeutic agents. nih.govnih.gov In the context of this compound, specific enzymes could potentially metabolize the compound into an inactive form.

For example, the parent compound of this compound, radicicol (B1680498), is known to be metabolically unstable, in part due to its epoxide moiety which is susceptible to nucleophilic attack. tum.de While this compound was designed for greater stability, cellular enzymes could still potentially target and inactivate it. rsc.org Enzymes such as cytochrome P450s, glutathione (B108866) S-transferases, or other metabolic enzymes could be involved in modifying the structure of this compound, thereby preventing its binding to Hsp90. However, specific enzymes responsible for this compound inactivation have not yet been definitively identified.

Efflux Pump Overexpression and this compound Resistance

Genetic and Genomic Analyses of this compound-Resistant Strains or Cell Lines

The development of this compound-resistant cancer cell lines in the laboratory allows for detailed genetic and genomic analysis to identify the underlying resistance mechanisms. plos.org Whole-genome or exome sequencing of these resistant cell lines compared to their parental, sensitive counterparts can reveal mutations in genes associated with resistance. nih.govnih.gov

Transcriptomic analysis, such as RNA sequencing, can identify changes in gene expression, such as the upregulation of efflux pumps or metabolic enzymes. frontiersin.org For example, studies on other Hsp90 inhibitors have shown that resistance is associated with the upregulation of HSF1 (Heat Shock Factor 1) and its target genes, including Hsp70 and other co-chaperones, which can compensate for the inhibition of Hsp90. mdpi.com

Genomic analysis of resistant strains can also uncover amplifications or deletions of specific chromosomal regions containing genes relevant to drug action or resistance. jcvi.org These analyses are crucial for a comprehensive understanding of how cells adapt to and overcome treatment with this compound.

Strategies to Overcome or Circumvent this compound Resistance

Several strategies are being explored to combat resistance to this compound and other Hsp90 inhibitors.

Combination Therapies: Combining this compound with other anticancer agents can be an effective strategy. nih.gov This approach can target multiple pathways simultaneously, making it more difficult for cancer cells to develop resistance. For instance, combining an Hsp90 inhibitor with a kinase inhibitor can be effective in cancers that have developed resistance to the kinase inhibitor alone. ijper.org

Inhibitors of Resistance Mechanisms: Developing drugs that specifically inhibit the mechanisms of resistance, such as efflux pump inhibitors, can restore sensitivity to this compound. mdpi.com For example, compounds that block the activity of ABC transporters could be co-administered with this compound to increase its intracellular concentration.

Development of Second-Generation Inhibitors: Designing new Hsp90 inhibitors that can bind to mutated forms of the protein or that are not substrates for efflux pumps is another important strategy. umich.edu This involves understanding the structural changes in the Hsp90 binding pocket in resistant cells and designing drugs that can accommodate these changes.

Targeting Downstream Pathways: If resistance arises from the activation of compensatory signaling pathways, targeting key components of these pathways can be an effective strategy.

Cross-Resistance Patterns of this compound with Other Therapeutic Agents

Cross-resistance occurs when resistance to one drug confers resistance to other, often structurally or mechanistically related, drugs. nih.gov Due to its mechanism of action as an Hsp90 inhibitor, cells resistant to this compound are likely to show cross-resistance to other Hsp90 inhibitors that bind to the same N-terminal ATP-binding site, such as geldanamycin and its derivatives. rsc.org

Conversely, this compound-resistant cells might also exhibit altered sensitivity to other classes of drugs. For example, if resistance is due to the overexpression of a multidrug resistance efflux pump, the cells may also be resistant to a wide range of other chemotherapeutic agents that are substrates for that pump. jidc.orgnih.gov However, in some cases, the development of resistance to one drug can lead to increased sensitivity to another, a phenomenon known as collateral sensitivity. csic.escsic.es The specific cross-resistance and collateral sensitivity patterns of this compound-resistant cells are an active area of research.

Analytical Methodologies for Radanamycin in Research

Chromatographic Techniques for Separation and Quantification of Radanamycin (e.g., HPLC, LC-MS)

Chromatographic methods are fundamental for the purification of this compound following its synthesis and for quantifying it in various experimental samples.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound and its analogues. While specific HPLC methods for this compound are not extensively detailed in foundational literature, the purification of its direct precursors and analogues like Radamide (B610408) relies heavily on column chromatography. nih.gov For instance, purification is often achieved using silica (B1680970) gel flash chromatography with a hexane/ethyl acetate (B1210297) solvent system. researchgate.net For analytical purposes, a reversed-phase HPLC (RP-HPLC) method would typically be employed. Such a method separates compounds based on their hydrophobicity and is suitable for macrocyclic compounds like this compound. The purity of synthesized ligands is routinely confirmed to be greater than 95% by HPLC analysis. dntb.gov.ua

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. molaid.com This hyphenated technique is invaluable for analyzing complex mixtures and confirming the molecular weight of the synthesized compounds. molaid.com LC-MS is particularly useful for identifying this compound and its metabolites in biological samples, offering high sensitivity and selectivity. google.com In a typical LC-MS workflow, the sample is first separated on an LC column, and the eluent is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for precise identification and quantification. molaid.com

Table 1: Representative RP-HPLC Method for Analysis of this compound-Related Macrocycles

ParameterConditionReference
ColumnC8 or C18, 5 µm particle size nih.govbioassaysys.com
Mobile PhaseIsocratic or gradient elution with Methanol:Water or Acetonitrile:Water nih.govbioassaysys.com
Flow Rate1.0 mL/min nih.gov
DetectionUV at 254 nm or ~270-280 nm nih.gov
Purity Assessment>95% purity is a common requirement for biological testing dntb.gov.ua

Spectroscopic Methods for Characterization of this compound and its Metabolites (e.g., NMR, Mass Spectrometry, IR, UV-Vis)

Spectroscopic techniques are indispensable for the structural elucidation of this compound and its derivatives, confirming that the correct molecule has been synthesized.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the complex macrocyclic structure of this compound and its analogues. mdpi.com ¹H NMR provides information about the chemical environment of hydrogen atoms, their connectivity through spin-spin coupling, and the number of protons in a given signal through integration. acs.org ¹³C NMR provides information on the carbon skeleton of the molecule. dntb.gov.ua These spectra are critical for confirming the successful synthesis and the specific stereochemistry of the final compound. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of this compound, confirming its elemental composition. dntb.gov.ua The mass spectrum will show a molecular ion peak (M+) corresponding to the mass of the intact molecule, which for this compound is a key identifier. nih.gov Fragmentation patterns observed in the mass spectrum can also provide structural information about different parts of the molecule. nih.gov

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as C=O (carbonyl) and O-H (hydroxyl) groups, which are characteristic features of the this compound structure. mdpi.com UV-Vis spectroscopy can be used for quantification and to provide information about the conjugated systems within the molecule, such as the benzoquinone and resorcinol (B1680541) rings.

Table 2: Key Spectroscopic Data for Characterization of this compound

TechniqueInformation ObtainedReference
¹H NMRChemical shift (δ), multiplicity (e.g., singlet, doublet), coupling constants (J), and integration confirm proton identities and connectivity. acs.orgresearchgate.net
¹³C NMRProvides signals for each unique carbon atom in the molecule, confirming the carbon framework. dntb.gov.uamdpi.com
HRMSPrecise mass measurement to confirm the elemental formula (e.g., C₂₉H₃₇NO₈ for this compound). dntb.gov.ua
IRIdentifies characteristic functional group vibrations (e.g., C=O, O-H, C=C). mdpi.com

Bioanalytical Methods for this compound Detection in Biological Matrices (e.g., tissue homogenates, cell lysates from in vitro or animal studies)

Bioanalytical methods are employed to measure the activity of this compound in biological systems, such as cell cultures, which is essential for evaluating its potential as a therapeutic agent. Since this compound is an Hsp90 inhibitor, its activity is typically assessed by observing its effect on Hsp90-dependent "client" proteins. aacrjournals.org

A primary bioanalytical method for this purpose is Western Blot analysis . nih.gov In this technique, cancer cells (e.g., MCF-7 breast cancer cells) are treated with this compound for a specified period. nih.gov The cells are then collected and lysed to release their protein content. nih.gov The total protein from the cell lysate is quantified, separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), and then transferred to a membrane (e.g., PVDF). nih.gov This membrane is probed with primary antibodies specific to Hsp90 client proteins like Her-2, Akt, or Raf-1. aacrjournals.org A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that produces a chemiluminescent signal is then used for detection. nih.gov The degradation of the client protein, observed as a decrease in the intensity of its corresponding band on the blot compared to untreated control cells, serves as a direct indicator of Hsp90 inhibition by this compound. aacrjournals.org The bands are often quantified and normalized to a loading control protein like actin to ensure equal protein loading in each lane. nih.gov

For pharmacokinetic studies, which measure drug concentration in tissues or blood over time, LC-MS/MS is the method of choice due to its high sensitivity and selectivity, allowing for the quantification of the parent drug and its metabolites in complex biological matrices like tissue homogenates or plasma. aacrjournals.orgnih.gov Sample preparation involves homogenizing the tissue and extracting the analytes via protein precipitation before analysis. nih.gov

Development of High-Throughput Screening Assays for this compound Derivatives

To discover new and more potent Hsp90 inhibitors based on the this compound scaffold, high-throughput screening (HTS) assays are essential. These assays allow for the rapid testing of large libraries of chemical compounds. researchgate.netresearchgate.net

The most common HTS assay for Hsp90 inhibitors measures the ATPase activity of the Hsp90 protein, as this activity is essential for its chaperone function. nih.gov A widely used method is the malachite green colorimetric assay . researchgate.netnih.gov This assay quantifies the amount of inorganic phosphate (B84403) (Pi) released during the Hsp90-catalyzed hydrolysis of ATP to ADP. nih.gov The assay is performed in multi-well plates (e.g., 384-well format) suitable for automation. nih.gov Hsp90 protein is incubated with ATP and the test compound (e.g., a this compound derivative). researchgate.net After the reaction, a malachite green-molybdate reagent is added. bioassaysys.com This reagent forms a green-colored complex with the free phosphate, and the intensity of the color, measured with a spectrophotometer, is directly proportional to the amount of ATP hydrolyzed. bioassaysys.com A decrease in color formation in the presence of a test compound indicates inhibition of Hsp90's ATPase activity. nih.gov This assay is robust, reproducible, and has been successfully used to screen tens of thousands of compounds to identify novel Hsp90 inhibitors. researchgate.netnih.gov

Other HTS methods developed for Hsp90 inhibitors include fluorescence polarization assays that measure the displacement of a fluorescently labeled ATP probe from the Hsp90 binding site and cell-based luciferase refolding assays. nih.gov

Potential Therapeutic Applications and Future Research Directions for Radanamycin

Emerging Therapeutic Concepts Involving Radanamycin (e.g., novel antimicrobial, anticancer, immunomodulatory agent)

The primary therapeutic application of this compound and its analogs currently revolves around their potent anticancer activity. nih.govnih.gov This activity stems from their ability to inhibit Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous proteins involved in cancer cell proliferation and survival. ijper.orgingentaconnect.commdpi.com

Anticancer Agent: this compound and its derivatives, such as radamide (B610408) and radester (B1243995), have demonstrated significant anti-proliferative activity in various cancer cell lines, including breast cancer. nih.govnih.govnih.gov By inhibiting Hsp90, these compounds trigger the degradation of key oncogenic client proteins like Her2 and Akt, leading to cancer cell death. ijper.orgnih.gov The development of these chimeric molecules represents a novel approach to Hsp90 inhibition, aiming to overcome the limitations of their parent compounds, such as the in vivo instability of radicicol (B1680498) and the toxicity of geldanamycin (B1684428). nih.govcambridge.org

Immunomodulatory Agent: The inhibition of Hsp90 by compounds like this compound may also have immunomodulatory effects. Hsp90 is implicated in regulating immune function, and its inhibition can affect antigen presentation. google.comjournalcra.com Continuous low-dose administration of Hsp90 inhibitors has been shown to enhance the immune presentation of tumor antigens, making cancer cells more susceptible to being killed by the host's immune cells. google.com This suggests a potential role for this compound in combination therapies with immunostimulatory agents to enhance anti-tumor immunity. google.com

Antimicrobial Agent: While the primary focus of this compound research has been on cancer, its parent compounds, geldanamycin and radicicol, have known antimicrobial properties. nih.govresearchgate.nettum.de Radicicol, for instance, exhibits antifungal activity. researchgate.net Given that Hsp90 is also a potential drug target in bacterial and fungal infections, there is a plausible, though less explored, avenue for investigating this compound and its analogs as novel antimicrobial agents. dntb.gov.ua

Exploration of New Biological Activities of this compound

The exploration of new biological activities for this compound beyond its established role as an Hsp90 inhibitor is an active area of research. The diverse biological profiles of its parent compounds suggest a broader potential for this compound. nih.gov

Research into the broader biological landscape of this compound could uncover novel mechanisms of action and therapeutic targets. For instance, the parent compound radicicol has been noted for its antiviral and antiparasitic activities. researchgate.net This opens the possibility that this compound or its future analogs could be investigated for similar applications. Furthermore, the anti-inflammatory properties observed in other Hsp90 inhibitors and related natural products suggest that this compound's potential in this area warrants investigation. pageplace.de

Development of Advanced Delivery Systems for this compound in Research Contexts (e.g., nanoparticles, liposomes for in vitro or animal studies)

A significant challenge in the therapeutic application of many potent compounds, including potentially this compound, is their delivery to the target site in a safe and effective manner. Advanced drug delivery systems, such as nanoparticles and liposomes, offer promising solutions to overcome these hurdles in research settings. mdpi.commdpi.com

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. mdpi.comnih.gov For a molecule like this compound, liposomal formulations could enhance its solubility, protect it from degradation, and potentially reduce systemic toxicity by targeting it more specifically to tumor tissues. mdpi.comnih.gov

Nanoparticles: Solid lipid nanoparticles (SLNs) and other nanoparticle-based systems provide another platform for drug delivery. ascendiacdmo.cominprocess-lsp.com These systems can improve the bioavailability of drugs and allow for surface modifications to achieve targeted delivery to specific cells or tissues. mdpi.comascendiacdmo.com The development of such delivery systems for this compound would be a critical step in advancing its preclinical and potential clinical development. ascendiacdmo.com

Integration of this compound Research with Systems Biology and Artificial Intelligence Approaches

The integration of systems biology and artificial intelligence (AI) is revolutionizing drug discovery and development. numberanalytics.comnumberanalytics.comcolumbia.edu These approaches can significantly accelerate and enhance this compound research.

Systems Biology: By analyzing large-scale "omics" datasets (genomics, proteomics, etc.), systems biology can provide a comprehensive understanding of how this compound affects cellular networks. numberanalytics.comebi.ac.uk This can help in identifying novel targets, predicting off-target effects, and understanding mechanisms of resistance. numberanalytics.comnumberanalytics.com

Artificial Intelligence: AI and machine learning algorithms can be used to analyze complex biological data to predict the activity of new this compound analogs, optimize their chemical structures, and identify potential biomarkers for patient stratification. numberanalytics.comcolumbia.edu For example, AI models can be trained to predict molecular interactions and guide the synthesis of more potent and selective Hsp90 inhibitors. columbia.edu In silico docking studies, a computational technique, can predict the binding affinity of compounds like this compound to their target proteins, aiding in the design of new derivatives. researchgate.net

Challenges and Opportunities in this compound Research and Development

The path from a promising compound to a therapeutic agent is fraught with challenges, and this compound is no exception. However, these challenges also present significant opportunities for innovation.

Challenges:

Drug-like Properties: Ensuring that this compound and its analogs possess favorable pharmacokinetic and pharmacodynamic properties, such as good solubility, stability, and low toxicity, remains a key challenge. ijper.orgeuropeanpharmaceuticalreview.com

Selectivity: Developing analogs with high selectivity for Hsp90 in cancer cells over its counterpart in normal cells is crucial to minimize side effects. umich.edu

Resistance: Cancer cells can develop resistance to Hsp90 inhibitors. Understanding and overcoming these resistance mechanisms is a critical area of research. ijper.org

Opportunities:

Chemical Synthesis: The synthesis of this compound and its analogs allows for extensive structure-activity relationship (SAR) studies to optimize its properties. nih.govnih.gov

Combination Therapies: There is a significant opportunity to explore the synergistic effects of this compound with other anticancer drugs or immunotherapies. google.comgoogle.com

Precision Medicine: Identifying biomarkers to select patients most likely to respond to this compound-based therapies could lead to more effective and personalized treatments. numberanalytics.com

Interdisciplinary Collaboration: The complexity of this compound research necessitates collaboration between chemists, biologists, data scientists, and clinicians to accelerate progress. numberanalytics.comresearchgate.net

Future Avenues for this compound Analogue Discovery and Optimization

The discovery and optimization of this compound analogs are central to realizing its therapeutic potential. The goal is to create new molecules with improved potency, selectivity, and drug-like properties.

Future research will likely focus on:

Rational Drug Design: Utilizing computational modeling and structural biology to design new analogs with enhanced binding affinity and specificity for the Hsp90 ATP-binding site. nih.govresearchgate.net

Combinatorial Chemistry: Generating large libraries of this compound derivatives to screen for compounds with superior biological activity.

Mutasynthesis: Employing biosynthetic engineering techniques to create novel analogs that may not be accessible through traditional chemical synthesis. nih.gov

Targeting Isoforms: Developing analogs that selectively target specific isoforms of Hsp90 that are more critical for cancer cell survival. umich.edu

Improved Delivery Moieties: Incorporating chemical modifications into the this compound scaffold to improve its pharmacokinetic properties and enable efficient delivery. digilent.com

Through these advanced research and development strategies, the full therapeutic potential of the this compound scaffold may be unlocked, offering new hope in the fight against cancer and potentially other diseases.

Q & A

Basic Research Question

  • Dose-response modeling : Use nonlinear regression (e.g., Hill equation) to calculate EC50/LC50 values.
  • Error handling : Report standard deviations from triplicate experiments and justify significant digits per instrument precision .
  • Ethical calibration : Predefine stopping criteria in animal studies to minimize unnecessary harm .

How should researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

Advanced Research Question

  • Variable isolation : Systematically modify one functional group per derivative while holding others constant.
  • High-throughput screening : Pair SAR data with machine learning models to predict bioactivity .
  • Data transparency : Publish synthetic protocols and spectral validation (NMR, HRMS) to enable reproducibility .

What strategies mitigate bias in this compound’s pharmacokinetic/pharmacodynamic (PK/PD) studies?

Advanced Research Question

  • Blinding : Use coded samples for HPLC/MS analyses to prevent observer bias .
  • Iterative validation : Repeat PK/PD assays across independent labs to confirm linearity and exposure thresholds .
  • Ethical alignment : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

How can interdisciplinary approaches enhance this compound’s therapeutic potential?

Advanced Research Question

  • Collaborative frameworks : Integrate medicinal chemistry (derivative design), bioinformatics (target prediction), and clinical data (biomarker validation) .
  • Contradiction mapping : Identify gaps where computational models conflict with empirical data (e.g., in silico vs. in vivo bioavailability) .
  • Ethical review : Obtain cross-disciplinary IRB approvals for translational studies .

What are the best practices for validating this compound’s selectivity in kinase inhibition assays?

Basic Research Question

  • Panel screening : Test against a diverse kinase panel (e.g., 100+ kinases) to assess off-target effects.
  • Negative controls : Include kinase-dead mutants and ATP-competitive inhibitors as comparators .
  • Data reporting : Use heatmaps or radar plots to visualize selectivity profiles, avoiding overinterpretation of single outliers .

How should researchers address conflicting data on this compound’s long-term stability?

Advanced Research Question

  • Accelerated degradation studies : Use thermal (40°C) and photolytic (UV exposure) stress tests to identify degradation pathways .
  • Multi-institutional validation : Share stability data across labs to distinguish compound-specific instability from methodological artifacts .
  • Contradiction prioritization : Determine if stability issues are the principal barrier to clinical translation .

What ethical and methodological safeguards are critical for this compound’s in vivo studies?

Advanced Research Question

  • 3Rs compliance : Ensure Reduction, Replacement, and Refinement in animal models .
  • Data integrity : Pre-register study protocols (e.g., on Open Science Framework) to prevent outcome manipulation .
  • Transparency : Disclose all adverse events, even if statistically nonsignificant .

How can computational modeling improve this compound’s target engagement predictions?

Advanced Research Question

  • Molecular dynamics (MD) simulations : Model ligand-receptor interactions under physiological conditions (e.g., solvation, pH).
  • Validation loops : Compare docking scores with experimental IC50 values to refine force field parameters .
  • Pitfall avoidance : Avoid overfitting by testing models against unrelated compound libraries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.